molecular formula C11H25IOSi B14440173 Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- CAS No. 74500-60-0

Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl-

Cat. No.: B14440173
CAS No.: 74500-60-0
M. Wt: 328.30 g/mol
InChI Key: OMQJPDWPFDDARI-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 4-iodo-1-methylbutoxy group and a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- typically involves the reaction of appropriate silane precursors with 4-iodo-1-methylbutanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, crystallization, and drying to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include silanes with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include silanols and other oxidized silicon compounds.

    Reduction Reactions: Products include silanes with reduced substituents.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved may include the formation of siloxane bonds and the release of iodine, which can further participate in secondary reactions.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
  • Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
  • Silane, chloro(1,1-dimethylethyl)dimethyl-

Uniqueness

Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is unique due to the presence of the 4-iodo-1-methylbutoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications where other similar silanes may not be suitable.

Properties

CAS No.

74500-60-0

Molecular Formula

C11H25IOSi

Molecular Weight

328.30 g/mol

IUPAC Name

tert-butyl-(5-iodopentan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C11H25IOSi/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3

InChI Key

OMQJPDWPFDDARI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCI)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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